Tert-butyl 2-(tert-butylamino)propanoate
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Overview
Description
Tert-butyl 2-(tert-butylamino)propanoate: is an organic compound with the molecular formula C11H23NO2 . It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is replaced by another tert-butyl group. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(tert-butylamino)propanoate typically involves the esterification of 2-(tert-butylamino)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(tert-butylamino)propanoate can undergo oxidation reactions, where the tert-butyl groups may be oxidized to form tert-butyl alcohol and other oxidation products.
Reduction: The compound can be reduced to form 2-(tert-butylamino)propanoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Tert-butyl alcohol, carbon dioxide, and water.
Reduction: 2-(tert-butylamino)propanoic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(tert-butylamino)propanoate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a protecting group for amino acids .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 2-(tert-butylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reaction intermediates and products. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Tert-butyl 2-bromoacetate: This compound is similar in structure but contains a bromine atom instead of an amino group.
Tert-butyl 3-(2-cyanoethoxy)propanoate: This compound has a cyanoethoxy group instead of an amino group.
Uniqueness: Tert-butyl 2-(tert-butylamino)propanoate is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C11H23NO2 |
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Molecular Weight |
201.31 g/mol |
IUPAC Name |
tert-butyl 2-(tert-butylamino)propanoate |
InChI |
InChI=1S/C11H23NO2/c1-8(12-10(2,3)4)9(13)14-11(5,6)7/h8,12H,1-7H3 |
InChI Key |
YWMJFUMIYOBNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
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